molecular formula C10H22N2O2 B12591853 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide CAS No. 634190-50-4

2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide

Cat. No.: B12591853
CAS No.: 634190-50-4
M. Wt: 202.29 g/mol
InChI Key: XGFOSBZJOQPYAS-UHFFFAOYSA-N
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Description

2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide is an acetamide derivative characterized by a unique substitution pattern. Its structure includes a (2,2-dimethylpropyl)aminooxy group attached to the acetamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom. This compound’s design may aim to balance lipophilicity and steric effects, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

634190-50-4

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)oxy-N-propan-2-ylacetamide

InChI

InChI=1S/C10H22N2O2/c1-8(2)12-9(13)6-14-11-7-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

XGFOSBZJOQPYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CONCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide typically involves the reaction of 2,2-dimethylpropylamine with an appropriate acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminooxy group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Neuroprotective Applications

Recent studies have indicated that derivatives of the compound exhibit neuroprotective properties. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells.

Case Study: Neuroprotection in Alzheimer’s Disease

A notable study investigated the effects of related compounds on Alzheimer’s disease models. The findings suggested that these compounds could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology. This neuroprotective effect was attributed to the compound's ability to enhance neuronal survival under stress conditions, potentially offering new therapeutic avenues for neurodegenerative diseases .

Analgesic Properties

The compound has also been examined for its analgesic (pain-relieving) properties. Research indicates that it may interact with opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids.

Case Study: Pain Management in Animal Models

In a controlled study involving animal models, the administration of 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide resulted in significant reductions in pain responses compared to control groups. The results highlighted its potential as a safer alternative for managing acute and chronic pain conditions .

Drug Formulation and Delivery Systems

The compound's chemical structure allows it to be incorporated into various drug delivery systems. Its lipophilicity and ability to cross biological membranes make it suitable for formulating transdermal patches and oral delivery systems.

Table: Comparison of Drug Delivery Systems Utilizing the Compound

Delivery SystemAdvantagesLimitations
Transdermal PatchesNon-invasive; sustained releaseSkin irritation; limited drug load
Oral FormulationsEasy administration; high patient complianceFirst-pass metabolism; variable absorption
Injectable SolutionsRapid onset of actionInvasive; requires trained personnel

Research Findings and Insights

The ongoing research into 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide continues to reveal promising insights:

  • Mechanistic Studies : Investigations into its mechanism of action have shown that it may modulate ion channels and receptor activity, contributing to both neuroprotection and analgesia.
  • Toxicological Assessments : Safety profiles are being established through comprehensive toxicological studies, ensuring that therapeutic use does not lead to adverse effects.
  • Pharmacokinetics : Studies are underway to determine the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide and related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide C₁₀H₂₀N₂O₂ (2,2-Dimethylpropyl)aminooxy, N-isopropyl Not explicitly reported N/A
A-740003 C₂₇H₃₄N₆O₄ Quinolinylamino, dimethoxyphenyl, cyanoimino-methylamino Selective P2X7 antagonist; reduces neuropathic pain
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₀H₂₆N₂O₄S 4-Isopropylphenoxy, 4-isopropylsulfamoylphenyl Not explicitly reported (structural complexity suggests potential anti-inflammatory use)
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride C₆H₁₅ClN₂O Methylamino, N-isopropyl (hydrochloride salt) Physicochemical data available; no activity reported
Alachlor C₁₄H₂₀ClNO₂ Chloro, 2,6-diethylphenyl, methoxymethyl Herbicide (inhibits plant fatty acid synthesis)

Structural and Functional Analysis:

A-740003: Shares the 2,2-dimethylpropyl group with the target compound but incorporates additional pharmacophores (quinolinylamino, dimethoxyphenyl) that enhance its affinity for P2X7 receptors. These groups likely improve selectivity and potency in neuropathic pain models . The cyanoimino-methylamino moiety in A-740003 may contribute to hydrogen bonding with the receptor, a feature absent in the target compound.

2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide: Contains aromatic (phenoxy) and sulfonamide groups, increasing molecular weight and polarity compared to the target compound. Such features may influence solubility and blood-brain barrier penetration .

2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride: A simpler analog with a methylamino group instead of the aminooxy substituent. The hydrochloride salt suggests improved aqueous solubility, which could be advantageous for formulation .

Alachlor :

  • Demonstrates how chloro and aromatic substitutions shift activity from neurological targets to herbicidal applications. The absence of polar groups in alachlor enhances its soil persistence .

Pharmacological Implications:

  • P2X7 Receptor Targeting: A-740003’s efficacy in pain models highlights the importance of bulky, planar substituents (e.g., quinolinylamino) for receptor antagonism. The target compound’s aminooxy group may offer a different binding mode or reduced potency due to steric and electronic differences .
  • Lipophilicity vs.

Biological Activity

2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide can be represented as follows:

C10H21N1O1\text{C}_{10}\text{H}_{21}\text{N}_{1}\text{O}_{1}

This compound features a dimethylpropyl group which enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Research indicates that compounds similar to 2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide may exert their effects through several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to act as lipophilic inhibitors of DHFR, an enzyme crucial for DNA synthesis and cellular replication .
  • Neuroprotective Effects : The compound may protect neurons from oxidative stress and inflammation, common factors in neurodegenerative diseases. This is particularly relevant in models of neuroinflammation where oxidative stress plays a significant role .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduction in neuronal death due to oxidative stress
Antidepressant ActivitySignificant reduction in immobility time in FST model
AnticonvulsantProtective against PTZ-induced seizures

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of similar acetamide derivatives against ethanol-induced neurodegeneration in rats. The results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications for neurodegenerative disorders .
  • Antidepressant Activity : In another study evaluating various synthesized acetamide derivatives, one compound exhibited potent antidepressant-like activity in the forced swimming test (FST), reducing immobility time significantly compared to controls. This indicates potential for developing new antidepressants based on this chemical structure .

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